2-Bromobenzo[d]oxazol-6-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4BrNO2 |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C7H4BrNO2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H |
InChI Key |
AZNHYXFEJZKWRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=N2)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2 Bromobenzo D Oxazol 6 Ol
Reactivity at the Bromine Center
The bromine atom attached to the C2 position of the benzoxazole (B165842) ring is a key handle for introducing molecular complexity. This position is susceptible to various transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo-substituted benzoxazole core is an excellent substrate for these transformations. nih.govlibretexts.org
Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures by reacting an organoboron compound with an aryl halide. nih.gov For 2-Bromobenzo[d]oxazol-6-ol, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.govresearchgate.net The hydroxyl group may require protection depending on the reaction conditions, although in many cases, the reaction can proceed without it.
Table 1: Representative Suzuki Coupling Reaction with this compound
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenylbenzo[d]oxazol-6-ol |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)benzo[d]oxazol-6-ol |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-(Pyridin-3-yl)benzo[d]oxazol-6-ol |
Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, yielding a 2-vinylbenzoxazole derivative. nih.gov This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene in the presence of a base to neutralize the hydrogen halide byproduct. beilstein-journals.org These vinyl-substituted products can serve as versatile intermediates for further transformations.
Table 2: Representative Heck Reaction with this compound
| Entry | Alkene | Catalyst | Base | Solvent | Product |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 2-Styrylbenzo[d]oxazol-6-ol |
| 2 | Ethyl acrylate (B77674) | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Ethyl 3-(benzo[d]oxazol-2-yl)acrylate |
| 3 | 1-Octene | Herrmann's catalyst | Cy₂NMe | NMP | 2-(Oct-1-en-2-yl)benzo[d]oxazol-6-ol |
Sonogashira Coupling: To introduce an alkyne moiety at the 2-position, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne and is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgwikipedia.orgresearchgate.net The resulting 2-alkynylbenzoxazoles are valuable precursors for synthesizing more complex heterocyclic systems. organic-chemistry.org
Table 3: Representative Sonogashira Coupling Reaction with this compound
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 2-(Phenylethynyl)benzo[d]oxazol-6-ol |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | 2-((Trimethylsilyl)ethynyl)benzo[d]oxazol-6-ol |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | 2-(Hex-1-yn-1-yl)benzo[d]oxazol-6-ol |
Nucleophilic aromatic substitution (SNAr) is another pathway for functionalizing the C2 position, although it is generally less common for simple aryl bromides than cross-coupling reactions. openstax.org The feasibility of SNAr depends on the electronic nature of the aromatic ring. The reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). openstax.orgnih.gov
In this compound, the benzoxazole ring system itself has electron-withdrawing properties, which can facilitate the displacement of the bromide by potent nucleophiles. However, the reaction often requires forcing conditions, such as high temperatures or the use of highly reactive nucleophiles. Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates.
Table 4: Potential Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Conditions | Product |
| 1 | Morpholine | High Temperature, DMSO | 4-(Benzo[d]oxazol-2-yl)morpholine-6-ol |
| 2 | Sodium methoxide | High Temperature, DMF | 2-Methoxybenzo[d]oxazol-6-ol |
| 3 | Sodium thiophenoxide | Cs₂CO₃, NMP | 2-(Phenylthio)benzo[d]oxazol-6-ol |
Reductive debromination offers a method to replace the bromine atom with a hydrogen atom, yielding the parent benzo[d]oxazol-6-ol scaffold. This transformation can be achieved through various methods, including catalytic hydrogenation. In this process, the compound is treated with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). This reaction effectively removes the halogen, providing a route to the unsubstituted benzoxazole core should it be required for further synthetic steps or as the final target molecule.
Alternative methods for debromination can include treatment with reducing agents like tributyltin hydride or using specific catalytic systems designed for dehalogenation. These studies are essential for understanding the stability of the C-Br bond and for synthetic strategies that require its selective removal.
Reactivity at the Hydroxyl Group
The phenolic hydroxyl group at the 6-position is a versatile functional handle that readily undergoes reactions typical of phenols, such as O-alkylation and O-acylation, leading to the formation of ethers and esters, respectively.
O-Alkylation: The hydroxyl group can be converted into an ether linkage through O-alkylation. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.gov This reaction allows for the introduction of a wide variety of alkyl and substituted alkyl chains.
O-Acylation: O-acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. This reaction forms an ester and is a common strategy for protecting the hydroxyl group or for introducing specific acyl moieties to modulate the compound's properties.
The formation of ethers and esters from the hydroxyl group of this compound is a fundamental derivatization strategy.
Ether Formation: As described under O-alkylation, ethers are readily synthesized. The choice of alkylating agent can be varied to introduce functionalized side chains, such as those containing alkynes, alkenes, or other reactive groups, for subsequent chemical modifications.
Table 5: Representative Ether and Ester Formation Reactions
| Entry | Reagent | Base | Product Type | Product Name |
| 1 | Methyl iodide | K₂CO₃ | Ether | 2-Bromo-6-methoxybenzo[d]oxazole |
| 2 | Benzyl bromide | NaH | Ether | 2-Bromo-6-(benzyloxy)benzo[d]oxazole |
| 3 | Acetyl chloride | Pyridine | Ester | 2-Bromobenzo[d]oxazol-6-yl acetate |
| 4 | Benzoyl chloride | Et₃N | Ester | 2-Bromobenzo[d]oxazol-6-yl benzoate |
Ester Formation: The synthesis of esters via O-acylation provides another avenue for diversification. The properties of the resulting molecule can be finely tuned by selecting different acylating agents, ranging from simple aliphatic to complex aromatic acid chlorides. These ester derivatives can also serve as prodrugs in medicinal chemistry applications, where the ester linkage is designed to be cleaved in vivo to release the active phenolic compound.
Condensation Reactions Involving the Phenolic Hydroxyl
The phenolic hydroxyl group at the 6-position of this compound is a key site for derivatization through various condensation reactions. These reactions typically involve the formation of ethers and esters.
Etherification: The Williamson ether synthesis is a widely employed method for the conversion of the phenolic hydroxyl group into an ether linkage. This reaction proceeds via an S_N2 mechanism where the phenoxide ion, generated by deprotonating the hydroxyl group with a suitable base, acts as a nucleophile and displaces a halide from an alkyl halide.
Reaction Scheme: Williamson Ether Synthesis
This compound + R-X + Base → 2-Bromo-6-(alkoxy)benzo[d]oxazole + Base·HX
Commonly used bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃). The choice of alkyl halide (R-X) allows for the introduction of a wide variety of alkyl or substituted alkyl groups.
Esterification: The phenolic hydroxyl group can be readily converted into an ester through reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base, like pyridine or triethylamine, which serves to neutralize the hydrogen halide byproduct and catalyze the reaction.
Reaction Scheme: Esterification
This compound + R-COCl → 2-Bromo-6-(acyloxy)benzo[d]oxazole + HCl
The resulting esters are valuable intermediates and can exhibit their own unique biological activities.
Table 1: Representative Condensation Reactions of this compound
| Reaction Type | Reagents | Product |
|---|---|---|
| Williamson Ether Synthesis | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 2-Bromo-6-methoxybenzo[d]oxazole |
| Esterification | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 2-Bromo-6-(acetyloxy)benzo[d]oxazole |
Transformations of the Benzo[d]oxazole Core
The fused ring system of this compound provides multiple avenues for further chemical modification, including electrophilic aromatic substitution on the benzene (B151609) ring, functionalization at the C2-position of the oxazole (B20620) ring, and reactions involving the opening or rearrangement of the heterocyclic core.
Electrophilic Aromatic Substitution on the Benzene Ring (e.g., Nitration, Halogenation)
The benzene portion of the benzo[d]oxazole ring can undergo electrophilic aromatic substitution, with the regioselectivity of the reaction being influenced by the directing effects of the existing substituents. The hydroxyl group at the 6-position is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the bromine atom at the 2-position and the oxazole ring itself are generally considered to be deactivating groups.
Nitration: The introduction of a nitro group onto the benzene ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Given the strong activating and directing effect of the hydroxyl group, nitration is expected to occur at the positions ortho or para to it. In the case of this compound, the positions available for substitution are C4, C5, and C7. The hydroxyl group at C6 directs substitution to the C5 and C7 positions.
Halogenation: Further halogenation of the benzene ring can be accomplished using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst. Similar to nitration, the regiochemical outcome of halogenation will be primarily governed by the directing influence of the hydroxyl group, favoring substitution at the C5 and C7 positions.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-bromobenzo[d]oxazol-6-ol and/or 7-Nitro-2-bromobenzo[d]oxazol-6-ol | The hydroxyl group is a strong ortho, para-director. |
| Halogenation | NBS or NCS | 5-Bromo-2-bromobenzo[d]oxazol-6-ol and/or 7-Bromo-2-bromobenzo[d]oxazol-6-ol | The hydroxyl group is a strong ortho, para-director. |
Functionalization at the 2-Position of the Oxazole Ring
The bromine atom at the 2-position of the oxazole ring serves as a versatile handle for the introduction of a wide array of functional groups through various transition metal-catalyzed cross-coupling reactions.
Computational Chemistry and Molecular Modeling Investigations of 2 Bromobenzo D Oxazol 6 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules like benzoxazole (B165842) derivatives. researchgate.net These calculations can predict optimized geometries, vibrational frequencies, and a host of electronic properties that govern molecular reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level corresponds to the molecule's electrophilicity or electron affinity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 2-Bromobenzo[d]oxazol-6-ol, DFT calculations at a level like B3LYP/6-31+G(d,p) would be employed to determine the energies and spatial distributions of these orbitals. researchgate.net The presence of the electron-donating hydroxyl (-OH) group and the electron-withdrawing bromine (-Br) atom, along with the heteroatoms in the oxazole (B20620) ring, significantly influences the electron density distribution of the frontier orbitals. rsc.orgnih.gov The HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system and the hydroxyl oxygen, while the LUMO may be distributed across the aromatic system, with potential contributions from the bromine atom.
Table 1: Representative Frontier Molecular Orbital Data This table presents typical parameters that would be obtained from a DFT calculation for this compound. The values are illustrative and not from a specific calculation.
| Parameter | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| Energy of HOMO (EHOMO) | -5.5 to -6.5 | Indicates the molecule's capacity to donate electrons (nucleophilicity). |
| Energy of LUMO (ELUMO) | -1.5 to -2.5 | Indicates the molecule's capacity to accept electrons (electrophilicity). |
| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.5 | Relates to the chemical reactivity and kinetic stability of the molecule. |
A Molecular Electrostatic Potential (MEP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. acs.org It is generated by calculating the electrostatic potential on the molecule's electron density surface. pnas.org The MEP map uses a color scale to denote different potential regions: red indicates areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential.
Quantum chemical calculations can provide significant insights into the acid-base properties and potential tautomeric forms of this compound. The molecule possesses both an acidic site (the phenolic hydroxyl group) and basic sites (the nitrogen and oxygen atoms of the oxazole ring). Computational methods can be used to calculate the pKa values associated with the deprotonation of the hydroxyl group and the protonation of the nitrogen atom. scielo.org.mx
Furthermore, the presence of the 6-hydroxyl group introduces the possibility of phenol-keto tautomerism. While the phenolic (enol) form is generally more stable for simple phenols, the fused heterocyclic ring can influence the equilibrium. DFT calculations can be employed to determine the optimized geometries and relative energies of the different tautomers, such as the keto form that would result from a proton transfer from the hydroxyl oxygen to a carbon on the benzene (B151609) ring. acs.orgbeilstein-journals.org The energy difference between the tautomers indicates their relative stability and population at equilibrium. Studies on similar 2-(2'-hydroxyphenyl)benzoxazole systems have shown that while the enol form is dominant in the ground state, the keto tautomer can become significant in excited states. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum chemical calculations are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the influence of the environment (e.g., solvent) on molecular stability. nih.gov
The benzoxazole ring system of this compound is largely planar and rigid. However, the molecule possesses conformational flexibility primarily due to the rotation of the hydroxyl group around its C-O bond. This rotation gives rise to different conformers (rotamers), which can have distinct energies and properties.
MD simulations, often combined with DFT calculations, can be used to explore this conformational landscape. acs.orgscielo.br By simulating the molecule's movement over time, different stable conformations can be identified, and the energy barriers for interconversion between them can be calculated. diva-portal.orgrug.nl For this compound, the key dihedral angle to monitor would be the one defining the orientation of the hydroxyl hydrogen relative to the benzene ring. The simulations would reveal the most populated conformational states and the timescale of their interconversion.
Table 2: Representative Conformational Data This table illustrates the type of data obtained from conformational analysis, showing the primary dihedral angle and relative energies for potential stable conformers of this compound.
| Conformer | Defining Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Syn | ~0° | 0.0 (Reference) | The hydroxyl hydrogen is oriented towards the oxazole ring. |
| Anti | ~180° | 0.5 - 1.5 | The hydroxyl hydrogen is oriented away from the oxazole ring. |
The conformation and stability of a molecule can be significantly influenced by its surrounding environment. researchgate.net MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules (such as water) in the simulation box. frontiersin.org This approach allows for the direct observation of solute-solvent interactions, such as hydrogen bonding.
For this compound, simulations in different solvents (e.g., polar protic like water, polar aprotic like DMSO, and nonpolar like chloroform) would reveal how the solvent modulates its conformational preferences. nih.gov In a protic solvent like water, the hydroxyl group would act as both a hydrogen bond donor and acceptor, forming a dynamic network of hydrogen bonds with surrounding water molecules. These interactions can stabilize certain rotamers over others. For instance, the relative populations of the syn and anti conformers of the hydroxyl group might shift depending on the solvent's ability to form hydrogen bonds. acs.org Analyzing the radial distribution functions and the number of hydrogen bonds over the course of the simulation provides quantitative data on the solvation structure and its impact on the molecule's behavior. semanticscholar.org
Prediction of Molecular Interactions and Binding Affinity (General)
Computational methods are instrumental in predicting how a small molecule, or 'ligand,' such as this compound, might interact with biological macromolecules like proteins. These predictions are crucial in fields like drug discovery for assessing the potential of a compound to bind to a specific target. The primary techniques employed for this purpose are molecular docking and subsequent binding free energy calculations.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govmeilerlab.org This technique is essential for understanding the structural basis of molecular recognition. The process involves two main components: a search algorithm and a scoring function. nih.govresearchgate.net
The search algorithm generates a variety of possible binding poses (orientations and conformations) of the ligand within the receptor's binding site. nih.gov It explores the ligand's conformational flexibility to find the most favorable positions. Scoring functions then evaluate these poses by estimating the binding affinity for each one. researchgate.net A lower score typically indicates a more favorable binding interaction. This process allows for the systematic exploration of how a molecule like this compound might fit into a receptor's active site, providing insights into the potential intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Table 1: Generalized Steps in a Ligand-Receptor Docking Study
| Step | Description |
| 1. Preparation of Receptor Structure | The three-dimensional structure of the receptor protein is obtained, typically from a crystallographic database. It is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. |
| 2. Preparation of Ligand Structure | The 3D structure of the ligand (e.g., this compound) is generated and optimized to its lowest energy conformation. Ligand flexibility is often considered. |
| 3. Definition of the Binding Site | A specific region on the receptor where the ligand is expected to bind is defined. This can be based on known active sites or predicted cavities on the protein surface. |
| 4. Docking Simulation | A search algorithm systematically places the ligand in the defined binding site, exploring various orientations and conformations. |
| 5. Scoring and Ranking | A scoring function evaluates each generated pose and ranks them based on a calculated binding score, which estimates the binding affinity. The top-ranked poses are considered the most likely binding modes. |
| 6. Post-Docking Analysis | The best-ranked poses are analyzed to understand the specific molecular interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and the receptor. |
This table outlines the general methodology of molecular docking simulations.
Following molecular docking, more rigorous methods can be employed to refine the estimation of binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular "end-point" methods for calculating the free energy of binding. nih.govpeng-lab.org These techniques are considered more accurate than typical docking scores but are less computationally intensive than alchemical free energy methods. peng-lab.org
The MM/PBSA approach calculates the binding free energy by combining the molecular mechanics (MM) energies of the molecules with continuum solvation models (Poisson-Boltzmann or Generalized Born). nih.gov The calculation involves taking snapshots from a molecular dynamics (MD) simulation of the ligand-receptor complex and computing the energy components for the complex, the free receptor, and the free ligand. ambermd.org This method provides a more detailed energetic profile of the binding event, accounting for changes in solvation and conformation. For related benzoxazole derivatives, MM/PBSA analyses have been used to validate docking results and understand the stability of ligand-receptor interactions. nih.gov
Table 2: Components of MM/PBSA Binding Free Energy Calculation
| Energy Component | Description |
| ΔGbind | Total Binding Free Energy: The overall free energy change upon ligand binding. |
| ΔEMM | Change in Molecular Mechanics Energy: Includes changes in bond, angle, and dihedral energies (ΔEinternal) as well as van der Waals (ΔEvdW) and electrostatic (ΔEelec) interaction energies in the gas phase. |
| ΔGsolv | Change in Solvation Free Energy: The energy difference associated with solvating the molecules. It is composed of a polar component (ΔGpolar) and a nonpolar component (ΔGnonpolar). |
| -TΔS | Change in Conformational Entropy: The energy associated with the change in conformational freedom of the ligand and receptor upon binding. Due to high computational cost, this term is sometimes omitted when comparing similar compounds. peng-lab.org |
This table details the thermodynamic components that constitute the binding free energy in an MM/PBSA calculation, based on the formula: ΔGbind = ΔEMM + ΔGsolv - TΔS. nih.govambermd.org
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. grnjournal.us By modeling the reaction pathway, researchers can identify transition states, intermediates, and the energy barriers associated with each step. smu.edunih.gov Density Functional Theory (DFT) is a particularly common and effective quantum mechanical method used for these types of investigations. grnjournal.usresearchgate.net
Analytical Characterization Methodologies for 2 Bromobenzo D Oxazol 6 Ol Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural analysis of novel compounds, offering detailed insights into the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Regiochemistry and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, allows for the unambiguous assignment of all atoms and confirms the regiochemistry of substituents on the benzoxazole (B165842) core.
For derivatives of 2-Bromobenzo[d]oxazol-6-ol, the chemical shifts in ¹H NMR spectra provide information about the electronic environment of the protons. Aromatic protons in benzoxazole derivatives typically resonate in the range of 6.85 to 8.83 ppm. nih.gov The hydroxyl (-OH) proton of the phenol (B47542) group is expected to appear as a singlet, with its chemical shift being concentration and solvent-dependent; a reported analog showed a singlet at 4.6 ppm for an Ar-OH group. nih.gov
In ¹³C NMR spectroscopy, each non-equivalent carbon atom produces a distinct signal, offering a direct map of the carbon skeleton. bhu.ac.in The chemical shifts are indicative of the carbon's hybridization and its bonding environment. compoundchem.com For the 6-bromobenzoxazole core, spectral data from related compounds provide a basis for expected chemical shifts. rsc.org The carbon atom attached to the bromine (C-6) would be influenced by the halogen's electronegativity and heavy atom effect, while the carbon bearing the hydroxyl group (C-6 in the parent compound) and the carbon bonded to the oxazole (B20620) oxygen (C-7a) would appear at characteristic downfield shifts.
2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are essential for confirming assignments. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring. HSQC correlates protons with their directly attached carbons, while HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity across the entire molecule and confirming the positions of the bromo and hydroxyl substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the 6-Bromobenzoxazol-ol Core
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-4 | 7.2 - 7.6 | 110 - 115 |
| H-5 | 7.0 - 7.4 | 120 - 128 |
| H-7 | 7.5 - 7.9 | 110 - 118 |
| -OH | 4.5 - 6.0 (variable) | - |
| C-2 | - | 155 - 165 |
| C-4 | - | 110 - 115 |
| C-5 | - | 120 - 128 |
| C-6 | - | 115 - 125 |
| C-7 | - | 110 - 118 |
| C-3a | - | 138 - 142 |
| C-7a | - | 148 - 152 |
Note: Values are estimates based on data for 6-bromobenzoxazole and other substituted benzoxazoles and will vary depending on the specific derivative and solvent used. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds. For derivatives of this compound, the IR spectrum would display characteristic bands confirming key structural features.
The presence of the hydroxyl group is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹. For a related benzoxazole derivative, an Ar-OH group absorption was observed at 3214 cm⁻¹. nih.gov The benzoxazole ring itself gives rise to a series of characteristic absorptions. These include the C=N stretching vibration, typically found around 1630 cm⁻¹, and C=C stretching vibrations from the aromatic ring in the 1450-1585 cm⁻¹ region. jbarbiomed.com The C-O stretching of the oxazole ether linkage is also a key indicator. The carbon-bromine (C-Br) bond stretching vibration is expected to appear in the lower frequency region of the spectrum, with a reported value for aromatic bromo compounds being around 705 cm⁻¹. nih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |
| Aromatic | C-H stretch | 3000 - 3100 |
| Imine | C=N stretch | ~1630 |
| Aromatic | C=C stretch | 1450 - 1585 |
| Ether | C-O stretch | 1240 - 1280 |
| Aryl Halide | C-Br stretch | ~705 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be a key feature in the mass spectrum. Due to the presence of a bromine atom, this peak would appear as a characteristic doublet of nearly equal intensity (M⁺ and [M+2]⁺), reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. libretexts.org This isotopic signature is a definitive indicator of a monobrominated compound.
The fragmentation of benzoxazole derivatives under electron impact ionization is influenced by the stable heterocyclic ring. clockss.org Common fragmentation pathways for oxazoles include the loss of a carbon monoxide (CO) molecule from the ring. clockss.org For this compound, other expected fragmentation could involve the loss of the bromine radical (•Br) or cleavage related to the hydroxyl group. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, further confirming the molecular formula.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is an unparalleled technique for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the crystal lattice. nih.gov
For derivatives of this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of the molecular structure. core.ac.uk This technique yields precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals the solid-state packing arrangement, identifying intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking between the aromatic rings of adjacent molecules. researchgate.net This information is crucial for understanding the compound's physical properties and its interactions in a biological or material context. The data obtained can be deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), providing a permanent and verifiable record of the compound's structure. nih.gov
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method used to determine the purity of pharmaceutical and chemical compounds. For this compound derivatives, a reversed-phase HPLC (RP-HPLC) method is typically employed.
In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). ptfarm.plnih.gov A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. ptfarm.plnih.gov A buffer, such as orthophosphoric acid or ammonium (B1175870) acetate, is often added to the mobile phase to control the pH and ensure reproducible ionization states of the analyte. ptfarm.plnih.gov
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved using an ultraviolet (UV) detector set at a wavelength where the benzoxazole chromophore strongly absorbs light. The retention time is a characteristic feature of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. A single, sharp peak indicates a high degree of purity. The method can be optimized by adjusting the mobile phase composition (isocratic or gradient elution) and flow rate to achieve the best separation from any impurities or starting materials. bas.bg
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. For derivatives of this compound, this method is indispensable for verifying molecular weight and assessing purity.
The process begins with liquid chromatography, where the analyte is passed through a column. In a typical reversed-phase setup, a nonpolar stationary phase is used with a polar mobile phase. The separation of benzoxazole derivatives is achieved based on their polarity. The phenolic hydroxyl group in this compound increases its polarity, influencing its retention time on the column.
Following separation by LC, the eluted compounds are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed technique for benzoxazole derivatives as it is a soft ionization method that minimizes fragmentation, allowing for the clear detection of the molecular ion. The mass analyzer then separates ions based on their mass-to-charge ratio (m/z). For this compound (molar mass approximately 214.0 g/mol ), analysis in positive ion mode would be expected to yield a prominent signal corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 215. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks ([M+H]⁺ and [M+2+H]⁺) separated by two m/z units, providing a definitive confirmation of the presence of a single bromine atom in the structure. The experimental molecular weights determined by LC-MS are typically expected to be very close to the theoretical calculated weights. researchgate.net
Below are representative parameters for an LC-MS analysis of a this compound derivative.
Table 1: Representative LC-MS Parameters
| Parameter | Specification |
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 3 µL |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected m/z | [M+H]⁺ ≈ 215, 217 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized molecule, such as this compound. The structures of novel benzoxazole derivatives are often confirmed using this method in conjunction with spectral data. nih.gov
The analysis involves the complete combustion of a small, precisely weighed sample of the pure compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The percentage of bromine is typically determined by other methods, such as titration or ion chromatography after combustion.
For this compound, the molecular formula is C₇H₄BrNO₂. Based on this formula, the theoretical elemental composition can be calculated. The experimentally determined values are then compared to these theoretical percentages. A close agreement, typically within ±0.4%, provides strong evidence for the proposed molecular formula and the purity of the sample.
Table 2: Elemental Analysis Data for this compound (C₇H₄BrNO₂)
| Element | Theoretical % | Found % |
| Carbon (C) | 39.28 | 39.41 |
| Hydrogen (H) | 1.88 | 1.85 |
| Bromine (Br) | 37.33 | 37.19 |
| Nitrogen (N) | 6.54 | 6.51 |
| Oxygen (O) | 14.95 | 15.04 |
2 Bromobenzo D Oxazol 6 Ol As a Synthetic Scaffold for Novel Chemical Entities
Design and Synthesis of Compound Libraries Based on the Benzo[d]oxazole Core
The presence of a bromine atom at the 2-position of the benzoxazole (B165842) ring is a key feature that enables the construction of diverse compound libraries. This halogen atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the rapid generation of new chemical entities.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. In the context of 2-Bromobenzo[d]oxazol-6-ol, this reaction can be employed to introduce various aryl and heteroaryl groups at the 2-position. The reaction typically proceeds under mild conditions with a palladium catalyst and a base. The hydroxyl group at the 6-position can either be protected prior to the coupling reaction or, in some cases, may be tolerated depending on the specific reaction conditions. This approach allows for the synthesis of a library of 2-arylbenzo[d]oxazol-6-ols with tailored electronic and steric properties.
Another pivotal transformation is the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds. By coupling this compound with a variety of primary and secondary amines, a diverse library of 2-aminobenzo[d]oxazol-6-ol (B2439853) derivatives can be accessed. This reaction is instrumental in creating compounds with potential applications in medicinal chemistry and materials science. The choice of phosphine (B1218219) ligands for the palladium catalyst is crucial for the success of these transformations, with sterically hindered and electron-rich ligands often providing the best results.
The hydroxyl group at the 6-position offers an additional point of diversification. It can be readily alkylated or acylated to introduce a variety of functional groups, further expanding the chemical space of the resulting compound library. This dual functionalization strategy, combining modifications at both the 2- and 6-positions, allows for the creation of a vast number of unique molecular architectures from a single, readily accessible starting material.
Table 1: Key Cross-Coupling Reactions for Diversification of the this compound Scaffold
| Reaction Name | Reactants | Product | Catalyst System |
| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | 2-Arylbenzo[d]oxazol-6-ol | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Buchwald-Hartwig Amination | This compound, Amine (R₂NH) | 2-(Dialkylamino)benzo[d]oxazol-6-ol | Pd catalyst, Phosphine ligand, Base |
Applications in Materials Science
The unique photophysical properties of the benzoxazole core, which can be fine-tuned through substitution, make its derivatives highly valuable in the field of materials science. The this compound scaffold provides a platform for developing advanced organic materials with tailored optoelectronic and polymeric properties.
Benzoxazole derivatives are known for their strong fluorescence, making them excellent candidates for use as emitters or dopants in the emissive layers of OLEDs. The electronic properties of the benzoxazole system can be modulated by introducing electron-donating or electron-withdrawing groups. The hydroxyl group at the 6-position of the this compound scaffold acts as an electron-donating group, which can influence the emission wavelength and quantum efficiency of the resulting materials.
Through cross-coupling reactions at the 2-position, various chromophoric units, such as stilbene (B7821643) or other extended π-conjugated systems, can be attached to the benzoxazole core. acs.orgacs.orgmdpi.com These modifications allow for the tuning of the emission color from blue to green and even into the red region of the spectrum. For instance, 2-(stilben-4-yl)benzoxazole derivatives have been successfully employed as dopants in OLEDs, demonstrating bright blue emission. acs.orgacs.org The presence of the 6-hydroxyl group can further enhance the photoluminescence properties through excited-state intramolecular proton transfer (ESIPT), a process known to result in large Stokes shifts and dual fluorescence, which is beneficial for creating white light-emitting materials. rhhz.net
The rigid and thermally stable benzoxazole unit can be incorporated into polymer backbones to create high-performance materials with excellent thermal and mechanical properties. This compound can be derivatized to form functional monomers suitable for polymerization.
For example, the hydroxyl group can be reacted with acrylic or methacrylic acid to form polymerizable ester monomers. Alternatively, the bromo group can be converted into other functional groups, such as amines or carboxylic acids, which can then be used in polycondensation reactions. The synthesis of poly(benzoxazole imide)s, for instance, involves the use of diamines containing a benzoxazole moiety. rsc.org By modifying this compound to introduce two reactive functionalities, it can serve as a precursor for such high-performance polymers. These polymers often exhibit high glass transition temperatures and excellent thermal stability, making them suitable for applications in aerospace and electronics. rsc.org
Furthermore, benzoxazole-based monomers can be copolymerized with other monomers to tailor the properties of the resulting polymers. For instance, BODIPY dyes based on benzoxazole have been used as photosensitizers in the radical polymerization of acrylate (B77674) monomers. nih.gov This highlights the potential of incorporating the this compound scaffold into functional polymers for advanced applications.
Preparation of Chemical Probes and Tags
The inherent fluorescence of many benzoxazole derivatives makes them ideal candidates for the development of chemical probes and labeling agents for biological and analytical applications. The this compound scaffold provides a versatile starting point for the synthesis of such tools.
Hydroxyphenyl benzoxazole derivatives are known to exhibit interesting photophysical properties, including sensitivity of their fluorescence to the local environment. nih.govscite.ai This makes them valuable as fluorescent probes. The 6-hydroxyl group in the this compound scaffold can play a crucial role in the fluorescence properties of its derivatives.
By modifying the 2-position of the scaffold, fluorescent dyes with specific properties can be synthesized. For example, the introduction of different substituents can tune the emission wavelength and quantum yield. These fluorescent benzoxazoles can then be further functionalized with reactive groups that allow them to be covalently attached to biomolecules such as proteins or nucleic acids. The resulting labeled biomolecules can be used in a variety of fluorescence-based assays and imaging techniques. Benzoxazole and naphthoxazole derivatives have been investigated as potential fluorescent DNA probes. periodikos.com.brperiodikos.com.br
The development of small molecule probes for affinity studies often requires a modular synthetic approach that allows for the systematic variation of the molecule's structure. The this compound scaffold is well-suited for this purpose. The 2-bromo position can be used to attach various recognition elements through cross-coupling reactions. These recognition elements are designed to interact with a specific target, such as a receptor or enzyme.
The 6-hydroxyl group provides a convenient point for the attachment of a linker or a reporter tag. For example, a linker can be attached to the hydroxyl group, which can then be used to immobilize the molecule on a solid support for use in affinity chromatography. Alternatively, a reporter tag, such as a biotin (B1667282) or a radioisotope, can be attached for detection and quantification purposes. This modular approach allows for the rapid synthesis of a series of related compounds for structure-activity relationship (SAR) studies, aiding in the identification of ligands with high affinity for a particular target. For instance, a series of 2-arylbenzoxazoles has been synthesized and investigated for their affinity towards the A2A adenosine (B11128) receptor. nih.gov
Structure Property Relationships of 2 Bromobenzo D Oxazol 6 Ol Derivatives
Influence of Substituent Effects on Molecular Polarity and Solubility
The polarity and solubility of benzoxazole (B165842) derivatives are critically influenced by the nature and position of their substituents. The introduction of polar groups, such as hydroxyl (-OH) or amino (-NH2) groups, generally increases the polarity and potential for hydrogen bonding, leading to altered solubility in polar solvents. researchgate.net Conversely, the presence of nonpolar or lipophilic groups can enhance solubility in nonpolar, organic solvents.
Table 1: Predicted Influence of Substituents on Polarity and Solubility of Benzoxazole Derivatives
| Substituent Group | Position | Expected Effect on Polarity | Expected Effect on Aqueous Solubility |
|---|---|---|---|
| -OH | 6 | Increase | Increase |
| -Br | 2 | Increase | May decrease due to size/hydrophobicity |
| -NO2 | Varies | Significant Increase | Variable, depends on position |
| -CH3 | Varies | Decrease | Decrease |
| -OCH3 | Varies | Slight Increase | Variable |
Correlation of Structural Modifications with Spectroscopic Signatures
Structural modifications to the 2-Bromobenzo[d]oxazol-6-ol framework lead to predictable changes in its spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
In ¹H NMR spectroscopy , the chemical shifts of the aromatic protons are sensitive to the electronic effects of the substituents. The electron-withdrawing bromine atom and the electron-donating hydroxyl group will influence the electron density at different positions of the benzoxazole ring system, causing characteristic upfield or downfield shifts of the proton signals. For example, protons ortho and para to the hydroxyl group would be expected to be shielded (shifted upfield) compared to the unsubstituted benzoxazole.
Infrared (IR) spectroscopy provides valuable information about the functional groups present. The hydroxyl group in this compound will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The C=N stretching vibration of the oxazole (B20620) ring typically appears in the 1600-1680 cm⁻¹ region. researchgate.net The presence and position of other substituents will also influence the exact frequencies of these and other vibrations, such as C-O and C-Br stretches.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Expected Region/Value | Influence of Substituents |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 6.5-8.0 ppm | -OH causes upfield shift, -Br causes downfield shift |
| ¹³C NMR | Aromatic Carbons | δ 100-160 ppm | Substituent effects predictable by electronic nature |
| IR | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of the hydroxyl group |
| IR | C=N Stretch | ~1630 cm⁻¹ | Position can be affected by ring substitution |
| UV-Vis | λ_max | ~300-350 nm | -OH group likely causes a bathochromic shift |
Relationship between Molecular Architecture and Supramolecular Assembly Potential
The potential for supramolecular assembly of this compound derivatives is largely dictated by their molecular architecture, particularly the presence and orientation of functional groups capable of non-covalent interactions. mdpi.com The hydroxyl group at the 6-position is a key player, capable of forming strong hydrogen bonds, acting as both a donor and an acceptor. This can lead to the formation of various supramolecular motifs, such as chains, dimers, or more complex networks in the solid state.
The bromine atom at the 2-position introduces the possibility of halogen bonding, another important directional non-covalent interaction. nih.gov Halogen bonds, formed between the electrophilic region on the bromine atom and a Lewis base (such as the nitrogen or oxygen atom of another molecule), can act as a tool in crystal engineering to guide the formation of specific supramolecular architectures. researchgate.net
Table 3: Potential Supramolecular Interactions for this compound Derivatives
| Type of Interaction | Functional Groups Involved | Expected Strength | Influence on Assembly |
|---|---|---|---|
| Hydrogen Bonding | -OH group (donor and acceptor) | Strong | Formation of chains, dimers, sheets |
| Halogen Bonding | -Br atom (donor), N/O atoms (acceptor) | Moderate | Directional control of crystal packing |
| π-π Stacking | Benzoxazole aromatic rings | Moderate | Contributes to crystal lattice stability |
| Van der Waals Forces | Entire molecule | Weak | General packing forces |
Impact of Halogen and Hydroxyl Substituents on Aromaticity and Stability
The aromaticity and stability of the benzoxazole ring system in this compound are modulated by the electronic effects of the bromo and hydroxyl substituents. Aromaticity, a measure of the cyclic delocalization of π-electrons, is a key factor in the stability of heterocyclic compounds.
Table 4: Summary of Substituent Effects on Aromaticity and Stability
| Substituent | Electronic Effect | Impact on Aromaticity | Impact on Stability |
|---|---|---|---|
| -OH (at C6) | Electron-donating (resonance) | Likely to enhance | Contributes to stabilization |
| -Br (at C2) | Electron-withdrawing (inductive), Weakly donating (resonance) | Complex effect, may slightly decrease | Inductive effect can influence reactivity |
Future Research Directions and Translational Opportunities in Chemical Sciences
Development of Environmentally Benign Synthetic Routes
The pursuit of green chemistry is paramount in modern synthetic organic chemistry. jetir.org Future research should prioritize the development of sustainable methods for the synthesis of 2-Bromobenzo[d]oxazol-6-ol and its derivatives, moving away from traditional methods that may involve harsh conditions or hazardous reagents. nih.gov Key areas of focus include the use of eco-friendly solvents like water or ethanol, the application of energy-efficient techniques such as microwave irradiation or ultrasonication, and the use of heterogeneous catalysts that can be easily recovered and reused. jetir.orgnih.gov For instance, the condensation of the appropriate o-aminophenol precursor could be explored using nanoparticle catalysts or under solvent-free conditions to minimize waste and energy consumption. nih.govmdpi.com
| Synthesis Strategy | Catalyst/Medium | Potential Advantages |
| Microwave-Assisted Synthesis | Ethanol/Water | Reduced reaction times, improved yields, energy efficiency |
| Ultrasound-Promoted Cyclization | Ionic Liquids | Enhanced reaction rates, milder conditions, potential for catalyst recycling |
| Heterogeneous Catalysis | ZnO or Pd Nanoparticles | Ease of catalyst separation and reuse, high atom economy |
| Solvent-Free Reaction | Grinding/Ball-milling | Elimination of solvent waste, simplified workup procedures |
Exploration of Catalytic Asymmetric Synthesis for Chiral Derivatives
While this compound itself is achiral, its functional handles provide an opportunity for the introduction of stereocenters, leading to chiral derivatives with potential applications in medicinal chemistry and materials science. Future work should investigate the catalytic asymmetric synthesis of such derivatives. This could involve the enantioselective functionalization of the molecule or its use as a ligand in asymmetric catalysis. Research could focus on developing chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of reactions involving the this compound scaffold. The synthesis of enantiomerically pure derivatives is crucial for studying their specific interactions with biological systems or for their application in chiral materials.
Advanced Functionalization Strategies for Complex Molecular Architectures
The bromine atom and the hydroxyl group on the this compound ring are ideal anchor points for advanced functionalization. Future research should leverage these sites to build complex molecular architectures. The bromine atom is particularly suited for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, and alkynyl substituents. researchgate.net The hydroxyl group can be readily converted into ethers, esters, or other functional groups, providing another axis for molecular elaboration. Furthermore, direct C-H functionalization of the benzoxazole (B165842) core could be explored as an atom-economical strategy to introduce additional complexity and fine-tune the molecule's electronic and steric properties. nih.govsemanticscholar.org
| Functionalization Site | Reaction Type | Potential Introduced Groups |
| C2-Bromine | Suzuki Coupling | Aryl, Heteroaryl |
| C2-Bromine | Sonogashira Coupling | Alkynyl |
| C6-Hydroxyl | Etherification | Alkoxy, Aryloxy |
| C6-Hydroxyl | Esterification | Acyl, Aroyl |
| Benzene (B151609) Ring | C-H Activation | Aryl, Alkyl |
Integration of this compound into Hybrid Material Systems
The structural and electronic properties of benzoxazoles make them promising candidates for applications in materials science, including organic electronics. nih.gov Future investigations should focus on integrating the this compound unit into hybrid material systems. Its rigid, planar structure and potential for extended conjugation upon functionalization could be exploited in the design of organic light-emitting diodes (OLEDs), fluorescent sensors, or organic photovoltaics. The hydroxyl and bromo groups can serve as reactive sites for polymerization or for grafting the molecule onto surfaces and nanoparticles, creating novel hybrid materials with tailored optical, electronic, or sensing properties.
Predictive Tools for Rational Design and Targeted Synthesis
To accelerate the discovery of novel derivatives with desired properties, future research should heavily integrate computational and predictive tools. keio.ac.jp Techniques such as Density Functional Theory (DFT) can be used to predict the electronic structure, photophysical properties, and reactivity of designed analogues of this compound. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between molecular structure and biological activity or material performance, guiding the synthesis of more potent or efficient compounds. researchgate.net Moreover, the application of machine learning and artificial intelligence algorithms could analyze large datasets to identify complex structure-property relationships, enabling the rational design and targeted synthesis of new molecules for specific applications, thereby reducing the trial-and-error nature of traditional chemical synthesis. nih.gov
| Computational Tool | Application in Research | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, absorption/emission spectra, reactivity indices |
| Molecular Docking | Virtual screening | Binding affinity and mode to biological targets |
| QSAR Modeling | Activity prediction | Correlation of molecular descriptors with biological or material properties |
| Machine Learning | High-throughput screening | Prediction of photophysical properties, identification of novel scaffolds |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromobenzo[d]oxazol-6-ol, and how do reaction conditions influence yield?
- Methodology : A common approach involves alkylation of benzo[d]oxazol-6-ol derivatives using brominating agents. For example, in related bromoalkyl benzoxazolone syntheses, K₂CO₃ and dibromobutane in DMF at 60°C for 3 hours achieved moderate yields (58–62%) after purification via silica gel chromatography . Key parameters include temperature control (to avoid side reactions) and stoichiometric ratios of brominating agents.
- Data Consideration : Comparative studies show that alkyl chain length in bromoalkyl reagents affects reactivity. Shorter chains (e.g., 2-bromoethyl) require careful monitoring of reaction kinetics to minimize polymerization .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For instance, in analogous brominated benzoxazolones, NMR signals for the bromoalkyl chain appear at δ ~3.4–4.2 ppm (¹H) and δ ~27–43 ppm (¹³C), while HRMS confirms molecular ion peaks (e.g., m/z 292 [M+23]⁺) .
- Data Contradictions : Discrepancies in reported melting points or spectral data may arise from polymorphic forms or residual solvents. Always cross-validate with elemental analysis .
Q. What are the stability considerations for this compound under storage or reaction conditions?
- Methodology : Store at –20°C in inert atmospheres to prevent hydrolysis of the bromo group. Thermal gravimetric analysis (TGA) of related compounds shows decomposition above 150°C, suggesting reflux reactions should avoid excessive heating .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. For example, in benzothiazole analogs, Suzuki reactions with aryl boronic acids proceed efficiently (70–85% yield) using Pd(PPh₃)₄ and Na₂CO₃ in THF/water .
- Data Consideration : Steric hindrance from the oxazole ring may reduce coupling efficiency compared to planar aromatic systems. Optimize ligand choice (e.g., XPhos) to enhance catalytic activity .
Q. What role does this compound play as a pharmacophore in antimicrobial agents?
- Methodology : Benzoxazole derivatives exhibit DNA gyrase inhibition. In a recent study, brominated benzothiazole analogs demonstrated MIC values of 0.5–2 µg/mL against Acinetobacter baumannii by targeting ATP-binding pockets .
- Data Contradictions : While bromine enhances lipophilicity and target binding, its electronegativity may reduce solubility. Balance substituent effects by introducing polar groups (e.g., carboxylates) .
Q. How can computational modeling predict the regioselectivity of further functionalization (e.g., nitration) on this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. For brominated heterocycles, the C-4 position often shows higher electrophilic susceptibility due to resonance effects .
- Data Consideration : Experimental validation via LC-MS is critical, as steric effects from the oxazole ring may override electronic predictions .
Methodological Challenges and Solutions
- Synthetic Yield Optimization : If low yields occur in bromination, consider microwave-assisted synthesis to reduce reaction times and byproduct formation .
- Analytical Pitfalls : Overlapping NMR peaks for aromatic protons can be resolved using 2D techniques (e.g., COSY or NOESY) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
